molecular formula C6H8N6O2 B11459311 [5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol

[5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol

Cat. No.: B11459311
M. Wt: 196.17 g/mol
InChI Key: XUKFNTHKFMYZME-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the “click reaction.” This reaction is highly efficient and selective, often carried out under mild conditions. The starting materials usually include azides and alkynes, which undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The triazole rings can undergo reduction reactions to form dihydrotriazole derivatives.

    Substitution: The hydroxymethyl group can be substituted with various functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The triazole rings are known to interact with various biological targets, making this compound a candidate for further investigation in antimicrobial drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as an antifungal agent. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cells. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    1,2,4-Triazole derivatives: These compounds also contain triazole rings but differ in the position of nitrogen atoms, leading to variations in their chemical and biological properties.

Uniqueness

[5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol is unique due to the presence of both 1,2,3-triazole and 1,2,4-triazole rings in its structure. This dual triazole system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

196.17 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)triazol-4-yl]methanol

InChI

InChI=1S/C6H8N6O2/c13-1-4-5(2-14)12(11-9-4)6-7-3-8-10-6/h3,13-14H,1-2H2,(H,7,8,10)

InChI Key

XUKFNTHKFMYZME-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)N2C(=C(N=N2)CO)CO

Origin of Product

United States

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